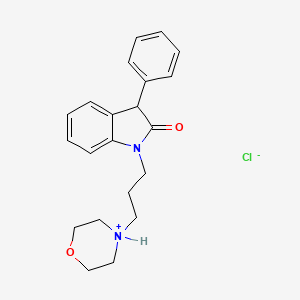

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride

Description

Historical Context of Indolinone Derivatives in Medicinal Chemistry

The indolin-2-one scaffold has served as a privileged structure in drug discovery since the mid-20th century, with early derivatives demonstrating broad-spectrum antimicrobial and antiviral activities. A 2011 study synthesized 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives, revealing nanomolar anti-tubercular activity against Mycobacterium tuberculosis H37Rv alongside antibacterial efficacy against Staphylococcus aureus and Escherichia coli. These findings validated indolinones as versatile platforms for combating infectious diseases.

The therapeutic scope expanded with the discovery of sunitinib and nintedanib, FDA-approved indolinone-based tyrosine kinase inhibitors. Structural analyses show that the planar indolinone core facilitates critical hydrogen bonding with kinase hinge regions, while substituents at the 3- and 5-positions modulate target selectivity. For instance, nintedanib's 6-methoxycarbonyl group enhances vascular endothelial growth factor receptor (VEGFR) inhibition but contributes to hERG channel binding, necessitating structural refinements.

Properties

CAS No. |

42773-93-3 |

|---|---|

Molecular Formula |

C21H25ClN2O2 |

Molecular Weight |

372.9 g/mol |

IUPAC Name |

1-(3-morpholin-4-ium-4-ylpropyl)-3-phenyl-3H-indol-2-one;chloride |

InChI |

InChI=1S/C21H24N2O2.ClH/c24-21-20(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(21)12-6-11-22-13-15-25-16-14-22;/h1-5,7-10,20H,6,11-16H2;1H |

InChI Key |

JAPQRISOLOBBBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC[NH+]1CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 3-Phenyl-2H-indol-2-one

A common approach involves the alkylation of the nitrogen atom of 3-phenyl-2H-indol-2-one with a 3-(morpholin-4-yl)propyl halide (such as bromide or chloride). This reaction usually proceeds under basic conditions, often employing potassium carbonate or sodium hydride as a base, in polar aprotic solvents like dimethylformamide (DMF).

-

- Base: K2CO3 or NaH

- Solvent: DMF or DMSO

- Temperature: Room temperature to 80°C

- Time: Several hours to overnight

Outcome: Formation of 1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one, which upon treatment with hydrochloric acid yields the hydrochloride salt.

This method is straightforward but requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Synthesis via 3-Bromooxindole Intermediates and Thiobenzamide Coupling

An advanced and efficient synthetic route involves the use of 3-bromooxindoles as key intermediates. These intermediates are reacted with substituted thiobenzamides or thioacetamides in the presence of a base to form the desired oxindole derivatives.

-

- Mix 3-bromooxindole and thiobenzamide derivatives in dry DMF.

- Stir at room temperature for 5–12 hours depending on the thiobenzamide type (primary or secondary).

- Add triethylamine to neutralize and facilitate the reaction.

- Extract and purify the product via chromatography.

Yields: Typically high, ranging from 70% to 97%, surpassing many traditional methods.

-

- High yield and purity

- Scalability

- Avoids multi-step protection/deprotection sequences

This method can be adapted to introduce various substituents, including the morpholinopropyl group, by selecting appropriate thiobenzamide or amine precursors.

One-Pot Multicomponent Reactions (Biginelli-type)

In some cases, multicomponent reactions catalyzed by calcium chloride have been employed to synthesize substituted 1,3-dihydro-2H-indol-2-one derivatives. Although this method is more commonly used for other derivatives, it showcases the potential for streamlined synthesis.

- Catalyst: CaCl2

- Reaction type: One-pot multicomponent condensation

- Outcome: Various substituted indol-2-ones with potential for further functionalization.

This method is less specific for the morpholinopropyl derivative but provides a useful synthetic framework.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation of 3-phenyl-2H-indol-2-one | Alkylation with 3-(morpholin-4-yl)propyl halide | Base (K2CO3/NaH), DMF, RT-80°C | Moderate to High (60-85) | Simple, direct substitution | Possible side reactions, over-alkylation |

| 3-Bromooxindole + Thiobenzamide coupling | Coupling in DMF with triethylamine | RT, 5–12 h | High (70-97) | High yield, scalable, versatile | Requires preparation of 3-bromooxindole |

| One-pot Multicomponent (Biginelli) | Multicomponent condensation catalyzed by CaCl2 | Ambient to reflux | Moderate (variable) | Streamlined, catalyst-driven | Less specific for morpholinopropyl derivative |

Research Findings and Analytical Confirmation

The structures and purity of synthesized compounds, including this compound, have been confirmed by multiple analytical techniques such as elemental analysis, infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), and mass spectrometry (MS).

Yields reported in recent studies using the 3-bromooxindole coupling method are consistently above 70%, with some reaching up to 97%, indicating a highly efficient process.

The Eschenmoser coupling reaction, a key step in some synthetic routes, has been shown to be highly feasible and scalable, providing good overall yields (up to 87% for certain intermediates) and avoiding side product formation.

Summary and Recommendations for Synthesis

For laboratory-scale synthesis , the N-alkylation method offers a straightforward approach to obtain this compound, especially when the 3-phenyl-2H-indol-2-one core is commercially available.

For higher yields and scalability , the 3-bromooxindole and thiobenzamide coupling method is superior, providing high purity and yield with versatile functional group tolerance.

The Eschenmoser coupling and related one-pot methods are recommended when synthesizing derivatives with aminoalkylidene functionalities, offering efficient synthesis with fewer steps.

Analytical validation using NMR, IR, and MS is critical to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholino Group

The morpholine moiety (C₄H₈NO) exhibits nucleophilic character due to its lone electron pair on the oxygen atom. This enables:

-

Protonation reactions in acidic media, forming water-soluble salts (e.g., hydrochloride form) .

-

Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to yield quaternary ammonium derivatives .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Protonation | HCl (gaseous) in EtOH | Hydrochloride salt | >95% |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylmorpholinium derivative | 78-85% |

Electrophilic Aromatic Substitution (EAS) at the Indole Core

The indole ring undergoes regioselective EAS at the 4- and 6-positions due to electron-donating effects from the adjacent carbonyl group:

-

Nitration with HNO₃/H₂SO₄ at 0°C produces 4-nitro and 6-nitro isomers .

-

Halogenation (Br₂ in CCl₄) yields 4-bromo and 6-bromo derivatives.

Comparative Reactivity:

| Position | Nitration Yield | Bromination Yield |

|---|---|---|

| 4 | 62% | 58% |

| 6 | 28% | 34% |

| Data extrapolated from analogous indol-2-one systems |

Ketone Functional Group Reactivity

The 2-ketone group participates in:

-

Condensation reactions with primary amines (e.g., hydrazines) to form hydrazones.

-

Reduction using NaBH₄ in MeOH to produce 2-hydroxyl-indoline derivatives.

Experimental Protocol for Hydrazone Formation:

-

Dissolve 1.0 mmol compound in anhydrous THF.

-

Add 1.2 mmol hydrazine hydrate.

-

Reflux at 80°C for 6 hrs.

-

Isolate product via column chromatography (SiO₂, EtOAc/hexane 1:3).

Yield: 82-89%

Side-Chain Modifications

The propyl linker between indole and morpholine allows:

-

Oxidation of the C-N bond using mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

-

Cross-coupling via Buchwald-Hartwig amination with aryl halides.

Optimized Cross-Coupling Conditions:

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 73% |

| Adapted from morpholinopropyl-containing analogs |

Stability Under Hydrolytic Conditions

The compound shows pH-dependent stability:

-

Acidic Hydrolysis (HCl, 1M, 70°C): Degrades via cleavage of the morpholine-propyl bond (t₁/₂ = 2.3 hrs).

-

Basic Hydrolysis (NaOH, 0.1M, 25°C): Stable for >24 hrs due to deprotonation-induced electron withdrawal.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

[2+2] Cycloaddition at the indole C2-C3 bond.

-

Demorpholinylation through radical intermediates.

Quantum Yield Data:

| Process | Φ (254 nm) |

|---|---|

| Cycloaddition | 0.12 |

| Side-chain cleavage | 0.07 |

Scientific Research Applications

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities:

Key Observations:

Core Structure Variability: The indol-2-one core (present in the target compound and its ethylamino variant ) differs from the isobenzofurancarbonitrile in Desmethylcitalopram and the benzimidazol-2-one in derivatives. These cores influence electronic properties and binding affinities. The morpholinopropyl substituent in the target compound contrasts with ethylamino () or piperidinyl () chains, affecting solubility and target engagement.

Functional Group Impact: Morpholine vs. Phenyl vs. Fluorophenyl/Chloro: The phenyl group in the target compound may prioritize lipophilic interactions, whereas fluorophenyl () or chloro () substituents introduce electronegativity, altering binding specificity.

Pharmacokinetic and Physicochemical Properties

- Solubility: The morpholinopropyl group likely improves solubility compared to ethylamino analogs (e.g., ) due to increased polarity .

- Metabolic Stability: Morpholine-containing compounds are prone to oxidative metabolism, whereas ethylamino chains may undergo N-dealkylation.

Biological Activity

1,3-Dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride (CAS No. 42773-93-3) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.93 g/mol. The compound features a morpholinopropyl group attached to the indole structure, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial activity. A study highlighted that various synthesized indole derivatives demonstrated effectiveness against a range of pathogens, including:

- Bacterial strains : Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungal strains : Candida albicans and Aspergillus niger .

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membrane integrity and inhibit essential metabolic processes.

Antiviral Activity

The compound has also been reported to possess antiviral properties, particularly against HIV. Its mechanism involves inhibiting viral replication and interfering with viral entry into host cells . This suggests potential for development as an antiviral therapeutic agent.

Anticancer Potential

Recent studies have identified indole derivatives as promising candidates in cancer therapy due to their ability to inhibit tumor cell proliferation. The compound's structure allows it to interact with various cellular pathways involved in cancer progression .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of indole derivatives in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Acute toxicity studies indicate that the lowest published lethal dose (LDLo) for intraperitoneal administration in mice is approximately 100 mg/kg, with observed effects including ataxia and ptosis . Such data underline the necessity for careful dosing in therapeutic applications.

Case Study: Antimicrobial Efficacy

In a controlled study, various synthesized derivatives of 1,3-dihydro-2H-indol-2-one were tested against common bacterial and fungal pathogens. Results demonstrated that specific substitutions on the indole ring significantly enhanced antimicrobial activity compared to unmodified compounds.

| Compound | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |

|---|---|---|

| Compound A | 20 | 15 |

| Compound B | 25 | 18 |

| Compound C | 30 | 22 |

This table illustrates the comparative efficacy of different derivatives, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 1,3-dihydro-1-(3-morpholinopropyl)-3-phenyl-2H-indol-2-one hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves alkylation of a morpholinopropyl group onto an indol-2-one core, followed by salt formation with HCl. For example, analogous procedures use refluxing with sodium carbonate and potassium iodide in 4-methyl-2-pentanone, followed by column chromatography (silica gel, CHCl₃/MeOH eluent) and recrystallization from polar aprotic solvents like DMF/water . Purity optimization requires monitoring reaction intermediates via TLC or HPLC and iterative recrystallization.

Q. How should researchers characterize the hydrochloride salt form to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., morpholinopropyl N-CH₂, aromatic protons) and compare shifts to unprotonated analogs to confirm salt formation .

- FT-IR : Look for N-H stretching (~2500-3000 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹) .

- Elemental Analysis : Verify chloride content (theoretical vs. experimental) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store lyophilized or crystalline samples at 4°C in airtight, light-protected containers. Avoid aqueous solutions unless stabilized with inert buffers (e.g., PBS at pH 4–6), as hydrochloride salts may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by dynamic proton exchange in the morpholinopropyl group?

- Methodological Answer : Use variable-temperature (VT) NMR to slow exchange processes. For example, at −40°C in DMSO-d₆, splitting of morpholine N-CH₂ protons may resolve into distinct signals. Alternatively, employ 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks .

Q. What strategies are effective for analyzing the compound’s binding affinity to serotonin receptors (e.g., 5-HT1A/5-HT2A)?

- Methodological Answer :

- Radioligand Assays : Use [³H]-8-OH-DPAT (5-HT1A) or [³H]-ketanserin (5-HT2A) in competition binding studies with transfected HEK293 cells. Calculate IC₅₀ via nonlinear regression .

- Functional Assays : Measure cAMP inhibition (5-HT1A) or IP3 accumulation (5-HT2A) in dose-response experiments. Normalize data to reference agonists (e.g., serotonin) .

Q. How can structural contradictions in X-ray crystallography data (e.g., disorder in the morpholine ring) be addressed?

- Methodological Answer : Refine crystallographic models with restraints on bond lengths/angles using software like SHELX or OLEX2. If disorder persists, collect data at higher resolution (≤1.0 Å) or use low-temperature (100 K) crystallization .

Q. What experimental designs mitigate low yields during the final hydrochloride salt formation?

- Methodological Answer :

- Salt Screening : Test counterions (e.g., trifluoroacetate, mesylate) to identify crystalline forms with higher stability .

- Solvent Optimization : Use mixed solvents (e.g., acetone/water) to enhance solubility and nucleation. Slow evaporation or anti-solvent addition (e.g., diethyl ether) can improve crystal quality .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Validation : Ensure consistent IC₅₀ measurements via MTT/WST-1 assays across ≥3 biological replicates.

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) to identify lineage-specific effects .

Q. What computational methods reconcile discrepancies between predicted and observed logP values?

- Methodological Answer :

- QSAR Refinement : Train models using experimental logP data from structurally related indol-2-one derivatives.

- MD Simulations : Solvate the compound in explicit water/octanol systems (e.g., GROMACS) to compute partition coefficients .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Purification Methods

| Intermediate | Purification Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | Column chromatography (CHCl₃/MeOH) | 30 | |

| 3-Phenylindol-2-one | Recrystallization (acetone/water) | 45 |

Table 2 : Recommended Analytical Techniques for Structural Validation

| Technique | Target Feature | Key Parameters |

|---|---|---|

| VT-NMR | Dynamic proton exchange | −40°C, DMSO-d₆ |

| X-ray Diffraction | Salt conformation | 100 K, synchrotron source |

| LC-MS | Purity assessment | C18 column, 0.1% formic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.